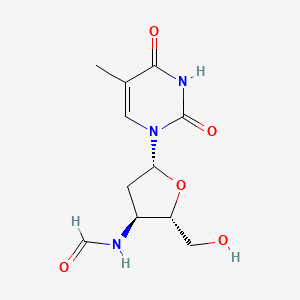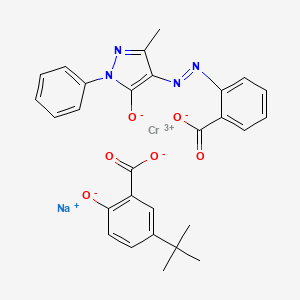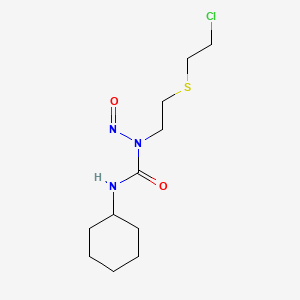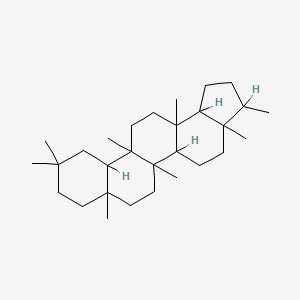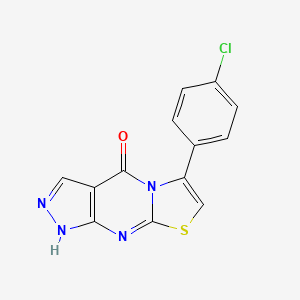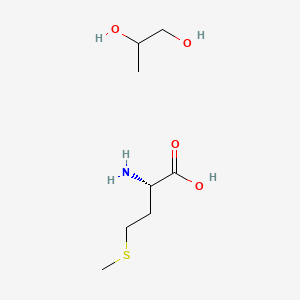
Einecs 273-063-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 273-063-7, also known as Tris (isobutylphenyl) phosphate, is an organic phosphate compound. It is widely used in various industrial applications due to its unique chemical properties. The compound is known for its stability and effectiveness as a plasticizer and flame retardant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris (isobutylphenyl) phosphate can be synthesized through the reaction of phenol and isobutyraldehyde in the presence of sodium hydroxide. This reaction produces the desired phosphate ester with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Tris (isobutylphenyl) phosphate involves large-scale chemical reactors where phenol and isobutyraldehyde are reacted under controlled conditions. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris (isobutylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phosphates .
Wissenschaftliche Forschungsanwendungen
Tris (isobutylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used as a flame retardant in the manufacturing of electronic components and other materials
Wirkmechanismus
The mechanism by which Tris (isobutylphenyl) phosphate exerts its effects involves its interaction with various molecular targets. It acts as a plasticizer by embedding itself within polymer matrices, thereby increasing their flexibility. As a flame retardant, it interferes with the combustion process, reducing the flammability of materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenyl phosphate
- Tri (4-isopropylphenyl) phosphate
- Trisodium phosphate
Uniqueness
Tris (isobutylphenyl) phosphate is unique due to its specific combination of isobutyl and phenyl groups, which confer distinct chemical properties. This makes it particularly effective as both a plasticizer and flame retardant, compared to other similar compounds .
Eigenschaften
CAS-Nummer |
68937-32-6 |
|---|---|
Molekularformel |
C8H19NO4S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C5H11NO2S.C3H8O2/c1-9-3-2-4(6)5(7)8;1-3(5)2-4/h4H,2-3,6H2,1H3,(H,7,8);3-5H,2H2,1H3/t4-;/m0./s1 |
InChI-Schlüssel |
AXVZCEWAISMWBC-WCCKRBBISA-N |
Isomerische SMILES |
CC(CO)O.CSCC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(CO)O.CSCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


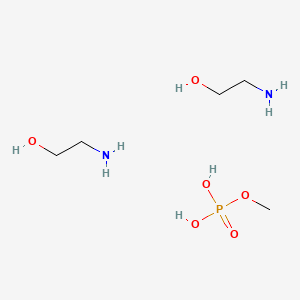
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)

![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
